molecular formula C31H26N2O5S2 B13997085 N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide CAS No. 42976-10-3

N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide

Cat. No.: B13997085
CAS No.: 42976-10-3
M. Wt: 570.7 g/mol
InChI Key: GQGLVKQECAALNS-UHFFFAOYSA-N
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Description

N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzenesulfonamide and hydroxy-diphenyl-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the sulfonation of benzene derivatives, followed by the introduction of hydroxy-diphenyl-methyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxy-diphenyl-methyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide stands out due to its unique combination of benzenesulfonamide and hydroxy-diphenyl-methyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

42976-10-3

Molecular Formula

C31H26N2O5S2

Molecular Weight

570.7 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-[hydroxy(diphenyl)methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C31H26N2O5S2/c34-31(24-13-5-1-6-14-24,25-15-7-2-8-16-25)29-23-26(32-39(35,36)27-17-9-3-10-18-27)21-22-30(29)33-40(37,38)28-19-11-4-12-20-28/h1-23,32-34H

InChI Key

GQGLVKQECAALNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5)O

Origin of Product

United States

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